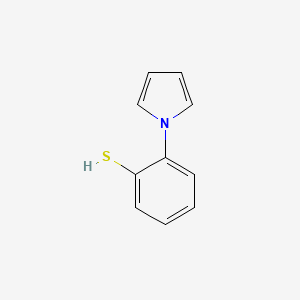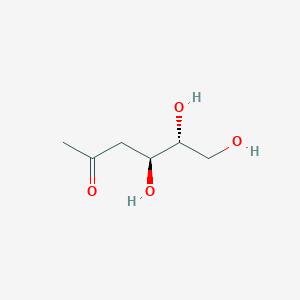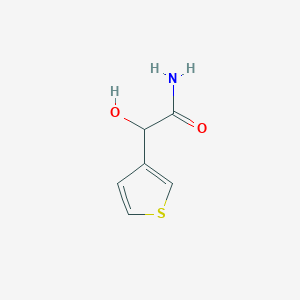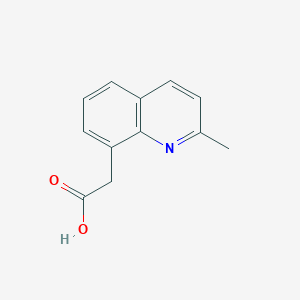![molecular formula C15H15NO4S B8490018 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B8490018.png)
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Overview
Description
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid: is a compound that belongs to the class of carbamates, which are commonly used as protecting groups in organic synthesis. This compound is particularly significant in the synthesis of peptides and other complex molecules due to its ability to protect amine groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amine group of beta-thienyl-D,L-alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of beta-thienyl-D,L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.
Substitution: Strong acids like trifluoroacetic acid or bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Beta-thienyl-D,L-alanine.
Substitution: Derivatives with different protecting groups.
Scientific Research Applications
Chemistry: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is used in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It helps in the preparation of peptide-based inhibitors and substrates for various enzymes .
Medicine: this compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It aids in the protection of amine groups during the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves the protection of the amine group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .
Comparison with Similar Compounds
- N-Benzyloxycarbonyl-D-valine
- N-Benzyloxycarbonyl-L-alanine
- N-Benzyloxycarbonyl-L-phenylalanine
Comparison: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thienyl group, which imparts distinct chemical properties compared to other benzyloxycarbonyl-protected amino acids. The thienyl group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds .
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)13(9-12-7-4-8-21-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18) |
InChI Key |
CKJLJMFZZAWDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B8489938.png)
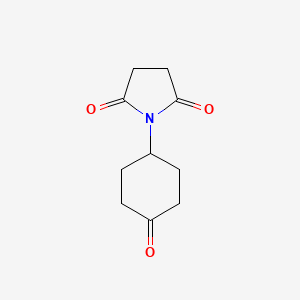
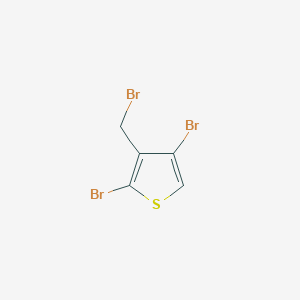
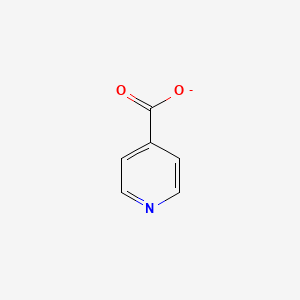
![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)


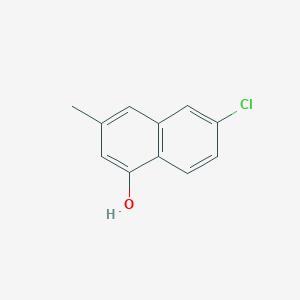
![Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]-](/img/structure/B8490010.png)
